4-Amino-2-cyclohexyl-1-isoindolinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

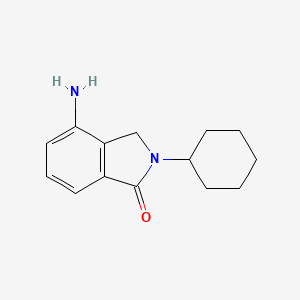

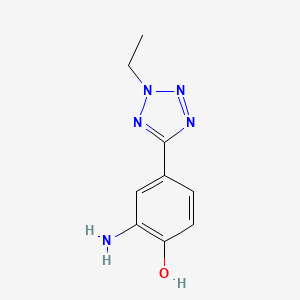

4-Amino-2-cyclohexyl-1-isoindolinone is a chemical compound with the molecular formula C14H18N2O . It is also known by other synonyms such as 4-amino-2-cyclohexyl-2,3-dihydro-1H-isoindol-1-one .

Molecular Structure Analysis

The molecular structure of 4-Amino-2-cyclohexyl-1-isoindolinone consists of 14 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The exact structure can be found in the referenced material .Scientific Research Applications

Fibrinolytic Isoindolinone Derivatives Production

Isoindolinone derivatives can be produced in the marine fungus Stachybotrys longispora FG216 by supplying amino compounds according to its biosynthesis pathway . The study found that novel isoindolinone derivatives could be obtained through the rational supply of amino compounds . This application is significant in the field of marine drugs and natural products.

Divergent Isoindolinone Synthesis

Isoindolinone synthesis can be achieved through palladium-catalyzed isocyanide bridging C-H activation . The isocyanide moiety not only acts as a bridging unit to facilitate a proximal C-H bond activation but also serves as a two-atom building block to construct the three different substituted isoindolinone derivatives . This application is crucial in the field of organic synthesis and catalysis.

Bio-active Molecule Synthesis

The synthetic potential of isoindolinone has been demonstrated by providing concise routes to key intermediates of indoprofen, indobufen, aristolactams, lennoxamine, and falipamil . This application is significant in the field of medicinal chemistry and drug discovery.

Interaction with hD2R

Isoindolinone derivatives have been found to interact with hD2R . This application is significant in the field of neuropharmacology and drug discovery.

Future Directions

Isoindolinones are the core structures of many natural products and drug molecules and are useful in materials science as fluorescent probes and synthetic dyes . The future directions of research could involve exploring more efficient synthesis methods, investigating their biological activities, and developing new applications in medicinal chemistry and chemical biology .

Mechanism of Action

Target of Action

The primary target of 4-Amino-2-cyclohexyl-1-isoindolinone is the human dopamine receptor D2 (hD2R) . This receptor plays a crucial role in the dopaminergic system, which is involved in several neurological processes including mood, reward, addiction, and fine motor control .

Mode of Action

4-Amino-2-cyclohexyl-1-isoindolinone interacts with the hD2R at its allosteric binding site . The compound forms several interactions with the receptor, including one electrostatic interaction and multiple hydrophobic and π–π interactions . These interactions can modulate the receptor’s activity, leading to changes in downstream signaling .

Biochemical Pathways

The interaction of 4-Amino-2-cyclohexyl-1-isoindolinone with hD2R affects the dopaminergic signaling pathway . This can have downstream effects on various neurological processes, potentially influencing mood, reward mechanisms, and motor control .

Pharmacokinetics

In silico analysis suggests that isoindolines, the family of compounds to which 4-amino-2-cyclohexyl-1-isoindolinone belongs, generally have good affinities and pharmacokinetic parameters

Result of Action

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Amino-2-cyclohexyl-1-isoindolinone. For instance, the synthesis of isoindolines has been achieved under green, solventless conditions , which can impact the compound’s properties. Additionally, the compound’s stability and efficacy may be affected by factors such as temperature, pH, and the presence of other substances in the environment

properties

IUPAC Name |

4-amino-2-cyclohexyl-3H-isoindol-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O/c15-13-8-4-7-11-12(13)9-16(14(11)17)10-5-2-1-3-6-10/h4,7-8,10H,1-3,5-6,9,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYEKGHZMKMKCNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2CC3=C(C2=O)C=CC=C3N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N'-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carbohydrazide](/img/structure/B2827653.png)

![(E)-N-cyclopropyl-2-(2-styryl-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2827654.png)

![N-(4-bromophenyl)-2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2827658.png)

![3-[(2S,4S,6R)-6-[[(2R,3R,4R,5S,6S)-3,5-Dihydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B2827659.png)

![N-(3-acetylphenyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2827662.png)

![1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-2-one](/img/structure/B2827664.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2827672.png)

![2-[2-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-methylacetamide](/img/structure/B2827675.png)